N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
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Overview
Description
“N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a sulfonyl group attached to the morpholine ring, an oxopyridine ring, and an acetamide group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring provides a polar, basic character to the molecule, while the sulfonyl group is a strong polar group that can participate in hydrogen bonding. The oxopyridine ring is a heterocyclic aromatic ring, contributing to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom, and the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the sulfonyl group and the morpholine ring would likely make the compound soluble in polar solvents .Scientific Research Applications
- The compound’s indole scaffold, combined with the N-ethyl morpholine moiety, has been investigated as a CB2 receptor agonist for anti-inflammatory management of pain . CB2 receptors play a crucial role in analgesia and anti-inflammation. Several derivatives of this compound (e.g., compounds 1, 2, 3, 46, and 53) exhibited high CB2 receptor affinity at low nanomolar concentrations and good receptor selectivity. Notably, compound 2 demonstrated potent anti-inflammatory pain effects in a rat model of CFA-induced inflammatory hyperalgesia. It outperformed the standard drug GW405833, suggesting its potential as a therapeutic agent .
- Although not extensively studied, the indole moiety in this compound is structurally related to indole-3-acetic acid (IAA), a natural plant hormone produced from tryptophan. IAA regulates plant growth and development. Further exploration of this compound’s effects on plant physiology could reveal interesting insights .
- While research on this specific compound is limited, indole derivatives have been investigated for their cytotoxic and antitumor properties. The N-ethyl morpholine moiety might contribute to these effects. Further studies are needed to explore its potential in cancer therapy .
- Beyond the mentioned applications, indole derivatives often exhibit diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. Investigating this compound’s interactions with various biological targets could uncover additional applications .
Anti-Inflammatory and Analgesic Applications
Plant Hormone Analog
Cytotoxicity and Antitumor Activity
Other Biological Activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-22(16-7-4-3-5-8-16)18(23)15-20-10-6-9-17(19(20)24)28(25,26)21-11-13-27-14-12-21/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQDFFYIRQTFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide |
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